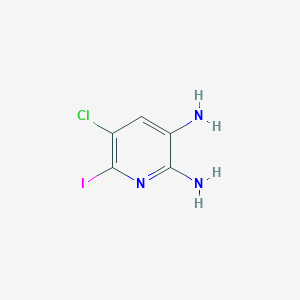

5-Chloro-6-iodopyridine-2,3-diamine

Description

Contextualization within Heterocyclic Chemistry: Pyridine (B92270) Derivatives

Heterocyclic compounds, which incorporate at least one atom other than carbon within a ring structure, are fundamental to organic chemistry. wikipedia.org Among these, pyridine, a six-membered aromatic ring containing one nitrogen atom, stands out as a crucial scaffold in numerous applications. numberanalytics.combhu.ac.in Pyridine and its derivatives are pervasive in pharmaceuticals, agrochemicals, and materials science, underscoring the importance of understanding their chemistry. numberanalytics.comrsc.org

The pyridine ring is structurally related to benzene, with a methine group replaced by a nitrogen atom. bhu.ac.in This substitution significantly alters the electronic properties and reactivity of the ring. The nitrogen atom, being more electronegative than carbon, imparts a degree of electron deficiency to the ring carbons and provides a site for protonation and other electrophilic attacks. The lone pair of electrons on the nitrogen atom is not involved in the aromatic system and is available for chemical reactions. bhu.ac.in

The synthesis of pyridine derivatives can be achieved through various methods, including condensation reactions, cyclization reactions, and cross-coupling reactions. numberanalytics.com These methods allow for the introduction of a wide array of functional groups onto the pyridine core, leading to a vast library of compounds with diverse properties and applications.

Significance of Halogenated Aminopyridines as Synthetic Intermediates and Building Blocks

Halogenated aminopyridines are a particularly important class of pyridine derivatives that serve as versatile synthetic intermediates. The presence of both halogen and amino substituents on the pyridine ring provides multiple reactive sites for further chemical transformations. The amino group can be diazotized and converted into a variety of other functional groups, while the halogen atoms are amenable to nucleophilic substitution and cross-coupling reactions.

The introduction of halogen atoms, such as chlorine, bromine, and iodine, onto the pyridine ring can significantly influence the molecule's reactivity and physical properties. nih.gov Halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in crystal engineering and drug design. nih.govacs.org The nature of the halogen atom (Cl, Br, or I) can impact the strength and directionality of these interactions. nih.gov

The compound 5-Chloro-6-iodopyridine-2,3-diamine exemplifies the synthetic utility of halogenated aminopyridines. The vicinal diamine groups can be used to construct fused heterocyclic systems, such as imidazopyridines, which are scaffolds found in many biologically active compounds. mdpi.com The chloro and iodo substituents offer orthogonal handles for sequential cross-coupling reactions, allowing for the controlled and regioselective introduction of different substituents. This makes 5-Chloro-6-iodopyridine-2,3-diamine a valuable precursor for the synthesis of complex, highly substituted pyridine derivatives with potential applications in medicinal chemistry and materials science.

Interactive Data Table: Properties of 5-Chloro-6-iodopyridine-2,3-diamine and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Source |

| 5-Chloro-6-iodopyridine-2,3-diamine | 1394373-23-9 | C5H5ClIN3 | 269.47 | synquestlabs.com |

| 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride | 2367002-79-5 | C5H6Cl2IN3 | 305.93 | chemscene.comsigmaaldrich.com |

| 5-Bromo-6-chloro-3-iodopyridin-2-amine | Not Available | C5H3BrClIN2 | 333.35 | sigmaaldrich.comsigmaaldrich.com |

| 6-Chloro-5-iodopyridin-2-amine | Not Available | C5H4ClIN2 | 254.46 | sigmaaldrich.com |

| 3-Iodopyridine-2,6-diamine | Not Available | C5H6IN3 | 235.03 | nih.gov |

| 5-Bromo-2-iodopyridine | 223463-13-6 | C5H3BrIN | 283.89 | sigmaaldrich.com |

| 3-Bromo-6-chloro-2-iodopyridine | 1211529-01-9 | C5H2BrClIN | 318.34 | epa.gov |

| 3-Chloro-5-iodo-pyridine | 77332-90-2 | C5H3ClIN | Not Available | a2bchem.com |

| 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 | C6H5ClN2O3 | 188.57 | bldpharm.com |

| 5-iodopyridine-2,3-diamine | 426463-01-6 | C5H6IN3 | Not Available | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-iodopyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClIN3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQJGGSXOZIWMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)I)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201295262 | |

| Record name | 5-Chloro-6-iodo-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394373-23-9 | |

| Record name | 5-Chloro-6-iodo-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394373-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-iodo-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloro 6 Iodopyridine 2,3 Diamine and Analogues

Strategies for Halogenation of Pyridine (B92270) Derivatives

The introduction of halogen atoms to the pyridine ring is a fundamental step in the synthesis of many complex derivatives. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions often necessitate harsh conditions. youtube.comnih.gov

Direct Halogenation:

Radical Halogenation: Gas-phase chlorination at high temperatures can introduce chlorine atoms, with the regioselectivity influenced by the position of existing substituents. For instance, the chlorination of 3-picoline at 390°C primarily yields chlorination at the position para to the methyl group. youtube.com

Ionic Bromination: In the presence of a strong acid, bromine can be used to brominate pyridines, often with different regioselectivity compared to radical chlorination. youtube.com

Aminopyridine Halogenation: The presence of an activating amino group facilitates halogenation. For example, 2-aminopyridine (B139424) can be brominated with N-bromosuccinimide (NBS) in refluxing acetonitrile, with the amino group directing the substitution. youtube.com Similarly, bromination of 2-aminopyridine with bromine in acetic acid yields 2-amino-5-bromopyridine. orgsyn.org

Halogenation via Pre-functionalization:

Metalation-Halogenation: Pyridines can be deprotonated using strong bases at low temperatures, followed by quenching with an electrophilic halogen source like hexachloroethane. The site of metalation, and thus halogenation, can be directed by existing substituents. youtube.com

Phosphonium (B103445) Salt Displacement: A modern approach involves the conversion of a pyridine to a phosphonium salt, which can then be displaced by a halide nucleophile. This method offers high regioselectivity, often targeting the 4-position. nih.gov

Table 1: Examples of Pyridine Halogenation Reactions

| Starting Material | Reagents | Product | Reference |

| 3-Picoline | Cl2, 390°C | Chloro-3-picolines | youtube.com |

| 2-Amino-3,4-dimethylpyridine | NBS, Acetonitrile | 2-Amino-5-bromo-3,4-dimethylpyridine | youtube.com |

| 2-Aminopyridine | Br2, Acetic Acid | 2-Amino-5-bromopyridine | orgsyn.org |

| 2-Cyanopyridine | LDA, C2Cl6 | 2-Chloro-6-cyanopyridine | youtube.com |

Amination Reactions in Pyridine Synthesis

The introduction of amino groups is another crucial transformation in pyridine chemistry. Both nucleophilic substitution and metal-catalyzed cross-coupling reactions are widely employed.

Nucleophilic Amination:

Chichibabin Reaction: This classic reaction involves the treatment of pyridine with sodium amide to yield 2-aminopyridine. youtube.com It typically requires high temperatures and is most effective with pyridines lacking leaving groups. youtube.com

Amination of Halopyridines: Halogenated pyridines, particularly those with halogens at the 2- or 4-positions, are susceptible to nucleophilic substitution by amines. For instance, 3-amino-2-chloropyridine (B31603) can be aminated with concentrated aqueous ammonia (B1221849) at elevated temperatures. orgsyn.org A base-promoted selective amination of polyhalogenated pyridines using water as a solvent has also been developed. acs.org

Vicarious Nucleophilic Substitution (VNS): Nitro-pyridines can be aminated using amines in the presence of an oxidant like potassium permanganate. youtube.com

Catalytic Amination:

Chromium-Catalyzed Amination: A ligand-free chromium(II)-catalyzed reaction enables the amination of various N-heterocyclic chlorides, including chloropyridines, with a broad range of magnesium amides. organic-chemistry.org

Phosphonium Salt Strategy: Pyridines can be converted to phosphonium salts, which then react with sodium azide (B81097) to form iminophosphoranes. These intermediates are versatile precursors to amino groups. nih.gov

Table 2: Comparison of Pyridine Amination Methods

| Method | Substrate | Reagents | Key Features | Reference |

| Chichibabin Reaction | Pyridine | NaNH2 | High temperature, direct amination | youtube.com |

| Nucleophilic Substitution | Halopyridine | Amine, Base | Halogen at C2/C4 is a good leaving group | orgsyn.orgacs.org |

| Cr(II)-Catalyzed Amination | Chloropyridine | Mg-amide, CrCl2 | Ligand-free, good yields | organic-chemistry.org |

| Phosphonium Salt Route | Pyridine | Phosphine (B1218219), NaN3 | High regioselectivity, C-H functionalization | nih.gov |

Multi-Step Synthetic Approaches

The synthesis of a complex molecule like 5-Chloro-6-iodopyridine-2,3-diamine often involves a sequence of reactions, each building upon the previous one.

Diazotization of primary aromatic amines, including aminopyridines, generates diazonium salts. These are versatile intermediates that can be converted into a variety of functional groups. organic-chemistry.org

Formation of Diazonium Salts: Primary aminopyridines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. organic-chemistry.orgrsc.org For example, 2- and 4-aminopyridine (B3432731) can be diazotized in dilute mineral acid. rsc.org 3-Aminopyridine also undergoes diazotization to form the relatively unstable 3-diazopyridinium cation. nih.gov

Sandmeyer-type Reactions: Pyridine diazonium salts can undergo substitution reactions. For instance, a one-step diazotization-iodination of aromatic amines can be achieved using potassium iodide, sodium nitrite, and p-toluenesulfonic acid. organic-chemistry.org This provides a route to iodo-pyridines.

The reduction of nitropyridines is a common and effective method for introducing amino groups. youtube.com

Catalytic Hydrogenation: Nitro groups on a pyridine ring can be reduced to amines using hydrogen gas and a palladium catalyst. youtube.com This method is often clean and efficient. For example, 2,3-dinitropyridine (B76908) can be reduced to 2,3-diaminopyridine (B105623) using palladium on carbon and hydrogen. google.com

Metal-Acid Reduction: A mixture of a metal (such as iron, tin, or zinc) and a strong acid (like hydrochloric acid) is a classic method for reducing nitro groups to amines. youtube.comyoutube.com For example, 2-amino-5-bromo-3-nitropyridine (B172296) can be reduced to 2,3-diamino-5-bromopyridine (B182523) using iron and hydrochloric acid. orgsyn.orgresearchgate.net Another approach involves the dehalogenation and reduction of 2-amino-3-nitro-5-halopyridines in the presence of a palladium catalyst and hydrogen gas. google.comgoogle.com

Table 3: Reagents for the Reduction of Nitropyridines

| Reagent System | Key Features | Reference |

| H2, Pd/C | Catalytic, often clean | youtube.comgoogle.com |

| Fe, HCl | Stoichiometric, widely used | orgsyn.orgresearchgate.net |

| Sn, HCl | Alternative to iron | youtube.com |

| Zn, HCl | Another dissolving metal reduction option | youtube.com |

Introducing chloro and fluoro substituents often requires specific reagents and strategies.

Chlorination: Thionyl chloride can act as a chlorinating agent for pyridines, sometimes with unexpected selectivity. youtube.com For the synthesis of precursors to 5-chloro-2,3-difluoropyridine, a key step can be the diazotization of an aminopyridine in the presence of hydrogen fluoride, followed by a Halex reaction with potassium fluoride. google.com

Fluorination: The Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate, is a classic method for introducing fluorine, although direct fluorination methods are also being developed. organic-chemistry.org

Catalytic Synthesis Routes

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Organocatalyzed Cycloadditions: A formal (3+3) cycloaddition reaction between enamines and unsaturated aldehydes or ketones, catalyzed by an organocatalyst, can provide access to a diverse library of substituted pyridines. acs.org

Copper-Catalyzed Reactions: Copper catalysts can be used for various pyridine syntheses, including the reaction of acetophenones with 1,3-diaminopropane (B46017) to yield 2-arylpyridines. organic-chemistry.org

The development of these advanced synthetic methodologies provides chemists with a powerful toolkit for the construction of highly functionalized pyridine derivatives like 5-Chloro-6-iodopyridine-2,3-diamine, enabling further exploration of their properties and applications.

Chemical Reactivity and Transformation of 5 Chloro 6 Iodopyridine 2,3 Diamine

Nucleophilic Substitution Reactions:

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic and heteroaromatic rings, particularly those that are electron-deficient.

Aromatic Nucleophilic Substitution (SNAr) on Halogenated Pyridines

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency facilitates nucleophilic attack, especially at the positions ortho (C2, C6) and para (C4) to the nitrogen. libretexts.org The attack forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the charge onto the ring nitrogen. epo.org For SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. Consequently, the reactivity order of halogens is often F > Cl > Br > I. The high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to attack. nih.gov

In the case of 5-Chloro-6-iodopyridine-2,3-diamine, the C6 position is activated towards SNAr due to its ortho relationship to the ring nitrogen. However, two factors complicate this reactivity profile. First, iodine is generally the poorest leaving group in SNAr reactions among the halogens. nih.gov Second, the two amino groups at the C2 and C3 positions are electron-donating, which increases the electron density of the pyridine ring and deactivates it towards nucleophilic attack. This deactivating effect opposes the inherent activation provided by the ring nitrogen. Therefore, SNAr reactions on this substrate are expected to be challenging and may require harsh reaction conditions.

Reactivity with O-, N-, and S-centered Nucleophiles

Despite the potential for low reactivity, the C6 position remains the most likely site for SNAr if the reaction can be induced. The reaction would involve the displacement of the iodide by various nucleophiles. The presence of the adjacent amino group at C2 and the chloro group at C5 can influence the regioselectivity and reaction rate. For instance, reactions with O-centered nucleophiles like alkoxides, N-centered nucleophiles such as primary or secondary amines, and S-centered nucleophiles like thiolates would be expected to yield the corresponding 6-substituted-5-chloropyridine-2,3-diamine derivatives.

Given the challenges, these substitutions might proceed with low yields or require forcing conditions. The table below illustrates the expected products from these transformations.

| Nucleophile Type | Reagent Example | Expected Product |

| O-centered | Sodium methoxide (B1231860) (NaOMe) | 5-Chloro-6-methoxypyridine-2,3-diamine |

| N-centered | Diethylamine (Et₂NH) | 5-Chloro-N⁶,N⁶-diethylpyridine-2,3,6-triamine |

| S-centered | Sodium thiophenoxide (NaSPh) | 5-Chloro-6-(phenylthio)pyridine-2,3-diamine |

This table represents expected products based on general SNAr principles; specific experimental data for these reactions on the title compound is limited.

Cross-Coupling Reactions for Carbon-Carbon, Carbon-Nitrogen, and Carbon-Sulfur Bond Formation:

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like 5-Chloro-6-iodopyridine-2,3-diamine, these reactions offer a high degree of selectivity. The reactivity of aryl halides in the oxidative addition step of the catalytic cycle—the typically rate-determining step—follows the order I > Br > OTf > Cl. organic-chemistry.orgresearchgate.net This predictable selectivity allows for the functionalization of the more reactive C-I bond at the C6 position while leaving the less reactive C-Cl bond at the C5 position untouched for subsequent transformations. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used cross-coupling method that forms a new carbon-carbon bond between an organoboron compound (like a boronic acid or boronic ester) and an organic halide or triflate. organic-chemistry.orgresearchgate.net The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron reagents. organic-chemistry.orgorganic-chemistry.org When applied to 5-Chloro-6-iodopyridine-2,3-diamine, the Suzuki coupling is expected to occur selectively at the C6-iodo position. A variety of aryl- and heteroarylboronic acids can be used to introduce diverse substituents at this site. nih.gov

The table below outlines typical conditions for a selective Suzuki-Miyaura coupling reaction.

| Component | Example | Purpose |

| Substrate | 5-Chloro-6-iodopyridine-2,3-diamine | Aryl halide partner |

| Coupling Partner | Phenylboronic acid | Source of the new C-C bond |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Facilitates the catalytic cycle |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the organoboron species |

| Solvent | Dioxane/H₂O, Toluene, or DME | Reaction medium |

| Expected Product | 5-Chloro-6-phenylpyridine-2,3-diamine | Arylated pyridine derivative |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, creates a carbon-carbon bond by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the vinylation of aryl halides. For 5-Chloro-6-iodopyridine-2,3-diamine, the Heck reaction would selectively form a new carbon-carbon double bond at the C6 position by reacting with an alkene like styrene (B11656) or an acrylate (B77674) ester. libretexts.org The stereochemical outcome typically results in the trans isomer of the product alkene. organic-chemistry.org

A representative Heck reaction is detailed in the following table.

| Component | Example | Purpose |

| Substrate | 5-Chloro-6-iodopyridine-2,3-diamine | Aryl halide partner |

| Coupling Partner | Styrene | Alkene partner |

| Catalyst | Pd(OAc)₂ | Palladium source |

| Ligand | PPh₃ or other phosphines | Stabilizes the catalyst |

| Base | Triethylamine (Et₃N) or K₂CO₃ | Neutralizes H-X byproduct |

| Solvent | DMF, Acetonitrile, or Toluene | Reaction medium |

| Expected Product | (E)-5-Chloro-6-(2-phenylethenyl)pyridine-2,3-diamine | Alkenylated pyridine derivative |

Stille Coupling

The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin reagent (organostannane). organic-chemistry.orgwikipedia.org It is a highly versatile method for forming carbon-carbon bonds and is compatible with a wide array of functional groups. Similar to other palladium-catalyzed cross-couplings, the reaction with 5-Chloro-6-iodopyridine-2,3-diamine would proceed selectively at the more reactive C-I bond. wikipedia.org A primary drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts, which can complicate purification. libretexts.orgorganic-chemistry.org

The conditions for a typical Stille coupling are summarized below.

| Component | Example | Purpose |

| Substrate | 5-Chloro-6-iodopyridine-2,3-diamine | Aryl halide partner |

| Coupling Partner | Tributyl(vinyl)stannane | Organotin reagent |

| Catalyst | Pd(PPh₃)₄ | Facilitates the catalytic cycle |

| Additive | LiCl (optional) | Can accelerate the reaction |

| Solvent | Toluene, THF, or DMF | Reaction medium |

| Expected Product | 5-Chloro-6-vinylpyridine-2,3-diamine | Coupled product |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org 5-Chloro-6-iodopyridine-2,3-diamine, with its distinct iodo and chloro substituents, is a prime candidate for such reactions, offering potential for selective functionalization. The reactivity of halogens in these couplings generally follows the order I > Br > OTf > Cl. libretexts.org

The Suzuki-Miyaura coupling, a powerful method for creating biaryl structures, involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. researchgate.netfishersci.co.ukacs.org For 5-Chloro-6-iodopyridine-2,3-diamine, the greater reactivity of the carbon-iodine bond allows for selective coupling at the 6-position.

Another significant palladium-catalyzed reaction is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Similar to the Suzuki coupling, the reaction with 5-Chloro-6-iodopyridine-2,3-diamine would be expected to occur preferentially at the iodo-substituted position.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgorganic-chemistry.org This reaction has become a widely used method for the synthesis of aryl amines. wikipedia.org The mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction Name | Reactants | Product Type | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid or ester | Biaryl or vinyl-substituted pyridine | Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Base |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted pyridine | Palladium catalyst, Copper(I) co-catalyst, Amine base |

| Buchwald-Hartwig Amination | Primary or secondary amine | Amino-substituted pyridine | Palladium catalyst, Ligand (e.g., phosphine-based) |

Site-Selective Coupling with Amines

The presence of two different halogen atoms on the pyridine ring of 5-Chloro-6-iodopyridine-2,3-diamine allows for site-selective reactions. The Buchwald-Hartwig amination can be controlled to favor substitution at the more reactive iodo position. wikipedia.org By carefully selecting the palladium catalyst, ligand, and reaction conditions, it is possible to achieve chemoselective amination, leaving the chloro group intact for subsequent transformations. The choice of bidentate phosphine (B1218219) ligands, for instance, has been shown to improve reaction rates and yields for the coupling of primary amines with aryl iodides. wikipedia.org

Metalation and Organometallic Chemistry

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry used to convert an organic halide into an organometallic species. wikipedia.org This reaction typically involves electropositive metals like lithium or magnesium. wikipedia.org In the context of 5-Chloro-6-iodopyridine-2,3-diamine, the carbon-iodine bond is significantly more susceptible to metal-halogen exchange than the carbon-chlorine bond. This difference in reactivity allows for the selective formation of an organometallic intermediate at the 6-position. For example, reaction with an organolithium reagent, such as n-butyllithium, at low temperatures would be expected to result in a lithium-iodine exchange. wikipedia.org

Generation of Organometallic Intermediates

The selective metal-halogen exchange at the 6-position of 5-Chloro-6-iodopyridine-2,3-diamine generates a potent nucleophilic organometallic intermediate, such as a pyridyllithium or pyridylmagnesium species. wikipedia.org This intermediate can then be reacted with a variety of electrophiles to introduce a wide range of substituents at this position. This two-step sequence of metal-halogen exchange followed by electrophilic quench provides a powerful synthetic route to functionalized pyridines that may not be accessible through other means.

Table 2: Metal-Halogen Exchange and Organometallic Intermediate Formation

| Reagent | Intermediate Formed | Subsequent Reaction with Electrophile (E+) |

|---|---|---|

| n-Butyllithium | 5-Chloro-6-lithiopyridine-2,3-diamine | Forms a C-E bond at the 6-position |

| Isopropylmagnesium chloride | 5-Chloro-6-(chloromagnesio)pyridine-2,3-diamine | Forms a C-E bond at the 6-position |

Oxidation and Reduction Chemistry

The chemical behavior of 5-Chloro-6-iodopyridine-2,3-diamine under oxidative and reductive conditions is influenced by its various functional groups. The diamino groups are susceptible to oxidation, potentially leading to the formation of nitroso, nitro, or azo compounds, or even polymerization, depending on the oxidant and reaction conditions.

Reduction of the molecule can affect the halogen substituents. Catalytic hydrogenation, for example, could lead to dehalogenation. The relative ease of reduction of the carbon-halogen bonds is typically C-I > C-Br > C-Cl, suggesting that the iodine atom could be selectively removed under appropriate reducing conditions. For instance, reduction of 2-amino-5-bromo-3-nitropyridine (B172296) with iron in acidified ethanol (B145695) is a known method to produce the corresponding diamine. orgsyn.org

Elimination Reactions

While not the most common reaction pathway for this type of aromatic compound, elimination reactions could theoretically occur under forcing conditions, particularly if one of the amino groups is transformed into a better leaving group. However, due to the stability of the aromatic pyridine ring, such reactions are generally not favored.

Derivatization Strategies for Expanding Molecular Diversity of 5 Chloro 6 Iodopyridine 2,3 Diamine

Functionalization of the Diamine Moiety

The 2,3-diamine functionality is a key reactive center in 5-Chloro-6-iodopyridine-2,3-diamine. This moiety can undergo a variety of chemical transformations, including acylation and Schiff base formation, to introduce diverse functional groups.

Acylation of the amino groups can be achieved using acylating agents such as acid chlorides or anhydrides. This reaction introduces amide functionalities, which can alter the electronic properties and steric profile of the molecule. For instance, reaction with chloroacetyl chloride would yield the corresponding chloroacetamides, which are versatile intermediates for further substitution. Similarly, reaction with phthalic anhydride (B1165640) can lead to the formation of more complex fused systems under harsher conditions.

Another functionalization pathway involves the formation of Schiff bases through condensation with various aldehydes. This reaction is a common strategy for introducing a wide range of aryl and alkyl substituents. The resulting imines can be stable compounds themselves or can serve as intermediates for further reactions, such as reduction to secondary amines.

Introduction of Diverse Substituents via Substitution and Coupling Reactions

The chloro and iodo groups on the pyridine (B92270) ring of 5-Chloro-6-iodopyridine-2,3-diamine and its derivatives are prime sites for introducing molecular diversity through substitution and cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling regioselective modifications at the 6-position.

Palladium-Catalyzed Cross-Coupling Reactions:

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This method is highly efficient for introducing alkynyl moieties, which are valuable for constructing more complex molecular architectures. scirp.org

Suzuki Coupling: The Suzuki reaction is a versatile method for creating carbon-carbon bonds by coupling the aryl halide with an organoboron compound, such as a boronic acid or ester. organic-chemistry.orgresearchgate.netlibretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org For the 6-chloro-7-iodo-imidazo[4,5-b]pyridine scaffold, the Suzuki coupling would preferentially occur at the more reactive iodo-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org This provides a direct route to introduce a variety of amino substituents, significantly expanding the chemical diversity of the scaffold. wikipedia.orglibretexts.org

The following table summarizes representative conditions for these coupling reactions on halo-pyridines.

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature |

| Sonogashira | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100°C |

| Suzuki | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene/H₂O | Room Temp - 100°C |

| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110°C |

Table 1: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions.

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the pyridine ring, particularly when substituted with halogens, makes it susceptible to nucleophilic aromatic substitution. While the iodo group is a better leaving group, the chloro group at the 5-position can also be displaced by strong nucleophiles under appropriate conditions, especially after the pyridine ring is activated by fusion with an electron-withdrawing imidazole (B134444) ring. This allows for the introduction of nucleophiles such as alkoxides, thiolates, and amines.

Cyclization Reactions to Form Fused Heterocyclic Systems

The most prominent derivatization strategy for 5-Chloro-6-iodopyridine-2,3-diamine involves the cyclization of the diamine moiety to form fused five-membered rings, leading to the creation of bicyclic and tricyclic heterocyclic systems.

The condensation of the 2,3-diamine with a one-carbon electrophile is a widely used method to construct the imidazo[4,5-b]pyridine core. This reaction is analogous to the Phillips-Ladenburg synthesis of benzimidazoles. A variety of reagents can be employed to provide the bridging carbon atom, leading to diverse substitutions at the 2-position of the resulting imidazole ring.

Commonly used reagents and the resulting products are outlined below:

Aldehydes: Reaction with various substituted aldehydes, often in the presence of an oxidizing agent or under atmospheric oxygen, yields 2-substituted imidazo[4,5-b]pyridines. For example, condensation of 5-chloropyridine-2,3-diamine (B1270002) with different aldehydes is a known method to produce 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives. researchgate.net

Carboxylic Acids and Derivatives: Heating the diamine with carboxylic acids or their derivatives, such as orthoesters (e.g., triethyl orthoformate), is another effective method. researchgate.net Using triethyl orthoformate results in an unsubstituted imidazole ring at the 2-position, while other orthoesters or carboxylic acids introduce alkyl or aryl groups.

The general reaction scheme for the formation of the imidazo[4,5-b]pyridine ring is shown below.

| Starting Diamine | Reagent | Product | Yield (%) |

| 5-Bromopyridine-2,3-diamine | 4-(4-fluorophenoxy)benzaldehyde | 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine | 75 |

| 5-Bromopyridine-2,3-diamine | 2-chlorobenzaldehyde | 6-Bromo-2-(2-chlorophenyl)-3H-imidazo[4,5-b]pyridine | 92 |

Table 2: Examples of Imidazo[4,5-b]pyridine Synthesis from Substituted 2,3-Diaminopyridines. fabad.org.trscispace.com

The versatile diamine precursor can also be used to synthesize other fused heterocyclic systems beyond the imidazo[4,5-b]pyridine core.

wikipedia.orgresearchgate.netnih.govTriazolo[4,5-b]pyridines: This ring system can be formed through the diazotization of the 2,3-diamine moiety. Treatment of the diamine with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) leads to the formation of the fused triazole ring. This provides a route to the 6-chloro-7-iodo- wikipedia.orgresearchgate.netnih.govtriazolo[4,5-b]pyridine scaffold.

Pyrazino[2,3-b]pyridines: Condensation of the diamine with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, can be used to construct the pyrazino[2,3-b]pyridine ring system. This reaction opens up another avenue for creating diverse, fused heterocyclic structures.

Phase Transfer Catalysis in Derivatization

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reagents located in different immiscible phases, typically a solid or aqueous phase and an organic phase. princeton.edu This methodology is particularly effective for the alkylation of N-H bonds in heterocyclic compounds. researchgate.net In the context of derivatizing 5-Chloro-6-iodopyridine-2,3-diamine, PTC is most relevant after the initial cyclization to form the imidazo[4,5-b]pyridine ring system, which possesses an acidic N-H proton on the imidazole ring.

Under solid-liquid PTC conditions, a solid base (e.g., K₂CO₃ or powdered NaOH) and a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, TBAB) are used in a non-polar organic solvent. researchgate.net The catalyst facilitates the transfer of the deprotonated heterocycle anion from the solid phase into the organic phase, where it can react with an alkylating agent. This method offers several advantages, including mild reaction conditions, high reaction rates, and the use of inexpensive bases. phasetransfer.comgoogle.com

Alkylation Reactions

Alkylation is a fundamental strategy for introducing alkyl, benzyl, or other functionalized aliphatic groups onto the heterocyclic scaffold. For the 6-chloro-7-iodo-1H-imidazo[4,5-b]pyridine system, alkylation primarily occurs on the nitrogen atoms of the imidazole and pyridine rings.

The N-alkylation of imidazo[4,5-b]pyridines can be complex due to the presence of multiple nitrogen atoms that can be alkylated (N1, N3, and N4), often leading to a mixture of regioisomers. fabad.org.tr The regioselectivity of the alkylation is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the substituents on the heterocyclic core.

For example, the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various halogenated derivatives under phase-transfer catalysis conditions has been shown to produce a mixture of N3 and N4 regioisomers. researchgate.net The specific ratio of these isomers depends on the reaction conditions and the electrophile used. This highlights the importance of carefully controlled conditions to achieve selective functionalization.

| Heterocycle | Alkylating Agent | Conditions | Products |

| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Benzyl chloride | K₂CO₃, TBAB, CH₃CN | N3-benzyl and N4-benzyl regioisomers |

| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Ethyl bromoacetate | K₂CO₃, TBAB, CH₃CN | N1, N3, and N4 regioisomers |

Table 3: Regioselectivity in the Alkylation of Imidazo[4,5-b]pyridine Derivatives. researchgate.net

Spectroscopic Analysis and Structural Elucidation of 5 Chloro 6 Iodopyridine 2,3 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 5-Chloro-6-iodopyridine-2,3-diamine, ¹H and ¹³C NMR would provide crucial information about its molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-Chloro-6-iodopyridine-2,3-diamine is expected to be relatively simple. The pyridine (B92270) ring has one aromatic proton, which would appear as a singlet. The two amino groups (-NH₂) would each give rise to a broad singlet, the chemical shift of which can be dependent on the solvent and concentration. The integration of these signals would correspond to a 1:2:2 ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the pyridine ring, as they are in different chemical environments due to the substituents. The carbon atoms bonded to the amino groups, the chlorine atom, and the iodine atom will have characteristic chemical shifts influenced by the electronegativity and shielding/deshielding effects of these substituents.

Expected NMR Data for 5-Chloro-6-iodopyridine-2,3-diamine

| Analysis | Expected Chemical Shift (δ) / ppm | Notes |

| ¹H NMR | ~ 7.0-8.0 (s, 1H, Ar-H) | The exact chemical shift of the aromatic proton is influenced by the electron-donating amino groups and the electron-withdrawing halogens. The two amino groups would likely appear as two separate broad singlets due to their different neighboring substituents (Cl vs. I), with chemical shifts that can vary. For a similar compound, 5-chloropyridine-2,3-diamine (B1270002), the aromatic proton appears at 7.15 ppm. |

| ~ 4.5-6.0 (br s, 4H, 2 x -NH₂) | ||

| ¹³C NMR | ~ 90-160 | The spectrum would display five signals for the pyridine ring carbons. The carbon bearing the iodine (C6) would be significantly shielded and appear at a lower chemical shift compared to the carbon bearing the chlorine (C5). The carbons attached to the amino groups (C2, C3) and the remaining aromatic carbon (C4) would also have distinct chemical shifts. |

Note: The above table is predictive and based on general principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 5-Chloro-6-iodopyridine-2,3-diamine would be characterized by the vibrational frequencies of the N-H bonds in the amino groups and the C=C and C=N bonds of the pyridine ring.

The N-H stretching vibrations of the primary amines are expected to appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic ring would be observed in the 1400-1600 cm⁻¹ region. The C-Cl and C-I stretching vibrations would be found in the fingerprint region at lower wavenumbers. For the related compound 5-chloropyridine-2,3-diamine, characteristic IR peaks are observed at 3452, 3322, and 3208 cm⁻¹ for the N-H stretches and at 1634 cm⁻¹ for the N-H scissoring vibration.

Expected IR/FTIR Data for 5-Chloro-6-iodopyridine-2,3-diamine

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Amino (N-H) | 3300 - 3500 | Stretching |

| Aromatic Ring (C=C, C=N) | 1400 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-Cl | 600 - 800 | Stretching |

| C-I | 500 - 600 | Stretching |

Note: This table presents expected ranges for the principal vibrational modes.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of 5-Chloro-6-iodopyridine-2,3-diamine would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For a similar compound, 5-chloropyridine-2,3-diamine, crystallographic studies reveal that the two ortho-amino groups are twisted out of the plane of the pyridine ring to minimize intramolecular steric hindrance. google.comresearchgate.net The crystal structure is stabilized by intermolecular hydrogen bonds involving the amino groups and the pyridine nitrogen atom, leading to the formation of spiral hydrogen-bonded columns with offset face-to-face π-stacking. google.comresearchgate.net It is anticipated that 5-Chloro-6-iodopyridine-2,3-diamine would exhibit similar, though not identical, structural features, with the larger iodine atom likely influencing the crystal packing.

Crystallographic Data for the Analogous 5-chloropyridine-2,3-diamine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8201 (3) |

| b (Å) | 18.0673 (13) |

| c (Å) | 9.0991 (7) |

| β (°) | 97.436 (3) |

| Volume (ų) | 621.96 (8) |

| Z | 4 |

Source: Acta Crystallogr E Crystallogr Commun. 2017 Jul 21;73(Pt 8):1213-1217. google.com

Elemental Analysis

Elemental analysis is a crucial technique for confirming the elemental composition of a pure compound. The analysis determines the percentage by mass of each element present in the sample. The theoretical elemental composition of 5-Chloro-6-iodopyridine-2,3-diamine (C₅H₅ClIN₃) can be calculated from its molecular formula and atomic weights.

Theoretical Elemental Analysis for C₅H₅ClIN₃

| Element | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 5 | 60.055 | 22.29 |

| Hydrogen (H) | 1.008 | 5 | 5.040 | 1.87 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 13.16 |

| Iodine (I) | 126.90 | 1 | 126.90 | 47.10 |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 15.59 |

| Total | 269.469 | 100.00 |

Note: The molecular weight is 269.47 g/mol . google.com

Computational and Theoretical Investigations of 5 Chloro 6 Iodopyridine 2,3 Diamine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is frequently employed to describe the interactions between molecular structures and their activities. researchgate.net

The initial step in most computational studies involves optimizing the molecular geometry to find the lowest energy conformation of the molecule. This is typically achieved using a specific functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set. The optimization provides key data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

The electronic structure is primarily analyzed through the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, chemical reactivity, and hardness. A smaller energy gap suggests higher reactivity. For similar compounds, the HOMO-LUMO energy gap has been calculated to be in the range of 1.193 to 1.736 eV. researchgate.net

Table 1: Calculated Electronic Properties from DFT

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra. mpg.denih.gov This method calculates the vertical excitation energies from the ground state, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net For a molecule like 5-Chloro-6-iodopyridine-2,3-diamine, with its aromatic pyridine (B92270) ring, amino groups, and halogen substituents, the electronic transitions are expected to be of the π → π* and n → π* types. The calculations also provide the oscillator strength (f), which indicates the intensity of the absorption band.

Table 2: Hypothetical TD-DFT Results for Electronic Transitions

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 350 | 0.45 | HOMO → LUMO | π → π* |

| 280 | 0.15 | HOMO-1 → LUMO | π → π* |

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is color-coded to represent different potential values: red indicates regions of most negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles). researchgate.net

For 5-Chloro-6-iodopyridine-2,3-diamine, the MEP map would show:

Negative Potential (Red/Yellow): Localized around the electronegative pyridine nitrogen atom and, to a lesser extent, the chlorine and iodine atoms. These are the primary sites for electrophilic attack. researchgate.netresearchgate.net

Positive Potential (Blue): Concentrated around the hydrogen atoms of the two amino groups (-NH₂). These sites are susceptible to nucleophilic attack. researchgate.net

Analysis of Charge Transfer Interactions and Complexes

Charge transfer interactions, both within the molecule (intramolecular) and between molecules (intermolecular), are crucial for understanding its electronic properties and ability to form complexes. These interactions can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. NBO analysis examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. In 5-Chloro-6-iodopyridine-2,3-diamine, significant charge transfer interactions would be expected from the lone pairs of the nitrogen atoms (in the amino groups and the pyridine ring) to the antibonding π* orbitals of the aromatic ring.

Hirshfeld Surface Analysis for Intermolecular Interactions

For 5-Chloro-6-iodopyridine-2,3-diamine, the primary intermolecular interactions would involve hydrogen bonds and halogen bonds.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Description | Predicted Contribution |

|---|---|---|

| H···H | Contacts between hydrogen atoms | ~30-40% |

| N···H / H···N | Hydrogen bonds involving amino and pyridine nitrogen | ~15-25% |

| Cl···H / H···Cl | Halogen bonds involving the chlorine atom | ~5-15% |

| I···H / H···I | Halogen bonds involving the iodine atom | ~5-15% |

| C···H / H···C | van der Waals forces involving carbon | ~10-20% |

Quantitative Structure-Activity Relationship (QSAR) Theoretical Basis and Property Influence

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity or a specific property like toxicity. researchgate.net These models rely on molecular descriptors, which are numerical values representing different aspects of the molecule.

The theoretical basis for QSAR often involves using quantum-chemical descriptors derived from DFT calculations. researchgate.net These descriptors provide detailed information about the electronic and structural properties of a molecule. The results indicate that properties like the charge on specific atoms (e.g., nitrogen) can play a significant role in the molecule's behavior. researchgate.net For 5-Chloro-6-iodopyridine-2,3-diamine, key descriptors would include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges. researchgate.net

Topological Descriptors: Parameters related to molecular size, shape, and branching.

Thermodynamic Descriptors: Enthalpy of formation and hydration energy.

The influence of these properties is significant; for instance, a higher dipole moment can indicate increased toxicity in certain compound series. researchgate.net Molecular charge distribution and bond strengths are vital in determining the stability of a compound, which directly relates to its reactivity and potential biological activity. researchgate.net QSAR models built on these principles are valuable for the virtual screening of new compounds.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Chloro-6-iodopyridine-2,3-diamine |

| B3LYP |

| 5,6-dichloro-1,3-bis(2-pyridylimino)-4,7-dihydroxyisoindole |

Mechanistic Studies of Reaction Pathways using Computational Methods

Detailed computational studies specifically elucidating the reaction pathways of 5-Chloro-6-iodopyridine-2,3-diamine are not extensively available in the public domain. However, the principles of computational chemistry provide a framework for predicting and analyzing the reactivity of this molecule. Mechanistic studies on analogous pyridine and pyrazine (B50134) systems have been conducted, offering insights into potential reaction pathways.

Theoretical investigations into the reaction mechanisms of substituted pyridines often involve the calculation of activation energies, transition state geometries, and reaction energies. For a molecule like 5-Chloro-6-iodopyridine-2,3-diamine, several reaction types could be computationally explored, including nucleophilic aromatic substitution (SNAr), and metal-catalyzed cross-coupling reactions.

In a hypothetical computational study on the SNAr reactions of 5-Chloro-6-iodopyridine-2,3-diamine, researchers would typically model the reaction with a nucleophile. The calculations would aim to determine whether the chlorine or iodine atom is preferentially substituted. This would involve locating the transition state for the attack of the nucleophile at the carbon atom bonded to each halogen and calculating the corresponding activation barriers. The relative heights of these barriers would indicate the kinetic product.

For instance, a computational analysis of the reaction of 5-Chloro-6-iodopyridine-2,3-diamine with a generic nucleophile (Nu-) would likely involve the following steps:

Geometry Optimization: The initial structures of the reactants (5-Chloro-6-iodopyridine-2,3-diamine and the nucleophile), transition states, intermediates (Meisenheimer complexes), and products would be geometrically optimized.

Frequency Calculations: These calculations would be performed to confirm the nature of the stationary points on the potential energy surface. Reactants, intermediates, and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set are often performed on the optimized geometries to obtain more accurate reaction and activation energies.

The results of such a study could be summarized in a data table, as shown hypothetically below.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |

| Nucleophilic attack at C-5 (Cl displacement) | Value | Value |

| Nucleophilic attack at C-6 (I displacement) | Value | Value |

| Note: The values in this table are for illustrative purposes and are not based on actual experimental or computational data. |

Similarly, for metal-catalyzed cross-coupling reactions, computational studies would focus on the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. DFT calculations could be used to model the interaction of the palladium or copper catalyst with the 5-Chloro-6-iodopyridine-2,3-diamine substrate. The calculations would aim to determine the most favorable site for oxidative addition (the C-Cl bond vs. the C-I bond). It is generally expected that the C-I bond would be more reactive towards oxidative addition due to its lower bond dissociation energy compared to the C-Cl bond.

A hypothetical data table summarizing the energetic profile of a Suzuki coupling reaction could look as follows:

| Catalytic Cycle Step | Reactant Complex | Transition State | Product Complex | Energy Barrier (kcal/mol) |

| Oxidative Addition (at C-I) | Pd(0)L2 + Substrate | [TSOA-I] | [Pd(II)(Aryl)(I)L2] | Value |

| Oxidative Addition (at C-Cl) | Pd(0)L2 + Substrate | [TSOA-Cl] | [Pd(II)(Aryl)(Cl)L2] | Value |

| Reductive Elimination | [Pd(II)(Aryl)(Aryl')L2] | [TSRE] | Product + Pd(0)L2 | Value |

| Note: The values in this table are for illustrative purposes and are not based on actual experimental or computational data. |

While specific computational studies on the reaction pathways of 5-Chloro-6-iodopyridine-2,3-diamine are not readily found in scientific literature, the established methodologies of computational chemistry provide a robust framework for future investigations. Such studies would be invaluable for understanding the reactivity of this compound and for guiding the synthesis of its derivatives.

Applications in Chemical Research and Development Utilizing 5 Chloro 6 Iodopyridine 2,3 Diamine

Role as Versatile Organic Synthesis Building Blocks

5-Chloro-6-iodopyridine-2,3-diamine serves as a foundational scaffold for the construction of a variety of organic molecules. The presence of three distinct reactive sites—the two amino groups, the chloro substituent, and the iodo substituent—allows for selective and sequential chemical modifications. This multifunctionality is a key attribute that synthetic chemists exploit to build molecular complexity.

The amino groups can readily undergo reactions typical of primary aromatic amines, such as diazotization, acylation, and condensation with carbonyl compounds. The chloro and iodo groups, being halogens, are susceptible to nucleophilic aromatic substitution and can participate in a wide array of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. The differential reactivity of the C-I and C-Cl bonds, with the carbon-iodine bond being more reactive, provides an additional layer of synthetic control, enabling regioselective functionalization.

This versatility makes 5-chloro-6-iodopyridine-2,3-diamine a sought-after starting material for generating libraries of compounds for high-throughput screening and for the targeted synthesis of complex molecular architectures.

Intermediates in the Synthesis of Complex Heterocyclic Systems

A primary application of 5-chloro-6-iodopyridine-2,3-diamine is as a key intermediate in the synthesis of fused heterocyclic systems. The ortho-disposed diamino groups are particularly well-suited for cyclization reactions to form five- or six-membered rings, leading to the formation of various bicyclic and polycyclic heteroaromatic compounds.

For instance, condensation of the diamine with α-dicarbonyl compounds or their equivalents can yield substituted imidazo[4,5-b]pyridines. These fused heterocyclic cores are prevalent in a multitude of biologically active molecules. Furthermore, the remaining chloro and iodo substituents on the pyridine (B92270) ring can be further elaborated either before or after the cyclization step, providing access to a diverse range of derivatives. Fused heterobicyclic systems, such as imidazothiazoles and related structures, are of significant interest in medicinal chemistry due to their broad spectrum of physiological activities. nih.govresearchgate.netconicet.gov.ar The synthesis of these complex systems often relies on the strategic use of versatile building blocks like 5-chloro-6-iodopyridine-2,3-diamine.

The ability to construct these intricate heterocyclic frameworks is crucial for the development of new chemical entities with novel properties and functions.

Exploration in Medicinal Chemistry for Bioactive Scaffold Development

The pyridine and fused imidazole (B134444) ring systems are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of approved drugs and clinical candidates. 5-Chloro-6-iodopyridine-2,3-diamine provides a direct entry point to these valuable pharmacophores.

The imidazo[4,5-b]pyridine core, readily accessible from 5-chloro-6-iodopyridine-2,3-diamine, is a common feature in many enzyme inhibitors. For example, this scaffold is found in inhibitors of kinases, a class of enzymes that are critical targets in cancer therapy. The substituents on the pyridine and imidazole rings can be systematically varied to optimize binding affinity and selectivity for the target enzyme's active site. The chloro and iodo groups on the starting material offer convenient handles for introducing a wide range of chemical diversity through various coupling reactions, facilitating the exploration of structure-activity relationships (SAR).

Compounds derived from 5-chloro-6-iodopyridine-2,3-diamine have also been investigated as modulators of various receptors. The spatial arrangement of functional groups that can be introduced onto the imidazo[4,5-b]pyridine scaffold allows for the design of molecules that can interact with specific receptor binding pockets. The ability to fine-tune the electronic and steric properties of the molecule through modifications at the chloro and iodo positions is instrumental in achieving the desired pharmacological profile.

The development of novel agrochemicals, such as herbicides, fungicides, and insecticides, often relies on the discovery of new bioactive scaffolds. The structural motifs accessible from 5-chloro-6-iodopyridine-2,3-diamine have shown promise in this area. The inherent biological activity of the pyridine ring system, combined with the diverse functionalities that can be introduced, makes it a valuable platform for the synthesis of new crop protection agents.

Contribution to Materials Science

While the primary applications of 5-chloro-6-iodopyridine-2,3-diamine are in the life sciences, its utility extends to the field of materials science. The rigid, planar structure of the imidazo[4,5-b]pyridine system, coupled with the potential for extensive π-conjugation through appropriate substitution, makes it an attractive building block for the synthesis of organic electronic materials.

By strategically functionalizing the scaffold through the chloro and iodo groups, researchers can tune the electronic properties, such as the HOMO/LUMO energy levels, and influence the solid-state packing of the molecules. These are critical parameters for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to create well-defined, functionalized heteroaromatic systems from this versatile precursor is a key enabling technology for the advancement of next-generation organic materials.

Future Research Directions and Perspectives on 5 Chloro 6 Iodopyridine 2,3 Diamine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The future synthesis of 5-Chloro-6-iodopyridine-2,3-diamine and its analogs will likely focus on overcoming the limitations of current multi-step procedures, which can be inefficient and lack atom economy. A promising avenue lies in the development of convergent synthetic strategies that allow for the rapid assembly of the polysubstituted pyridine (B92270) core. For instance, leveraging transition-metal-catalyzed cross-coupling reactions could enable the direct introduction of the chloro and iodo substituents with high regioselectivity.

Furthermore, the exploration of C-H activation methodologies presents an exciting frontier. Directing group-assisted C-H functionalization could provide a more streamlined approach to installing the chloro and iodo groups onto a pre-existing 2,3-diaminopyridine (B105623) scaffold. This would not only enhance efficiency but also offer greater flexibility in the synthesis of a diverse library of analogs. The development of novel catalytic systems, potentially involving earth-abundant metals, will be crucial in making these synthetic routes more sustainable and cost-effective.

| Potential Synthetic Strategy | Key Advantages | Foreseeable Challenges |

| Convergent Cross-Coupling | High regioselectivity, modularity | Catalyst poisoning, substrate compatibility |

| C-H Activation/Halogenation | Atom economy, reduced steps | Directing group removal, catalyst stability |

| Flow Chemistry Synthesis | Improved safety, scalability, reproducibility | Initial setup cost, optimization of parameters |

Exploration of Undiscovered Reactivity Patterns

The electronic nature of 5-Chloro-6-iodopyridine-2,3-diamine, characterized by the electron-donating amino groups and the electron-withdrawing halogen atoms, suggests a complex and potentially novel reactivity profile. Future research should systematically investigate its behavior in a variety of chemical transformations. The presence of two adjacent amino groups makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines and pyrazinopyridines, which are privileged scaffolds in medicinal chemistry.

The differential reactivity of the C-Cl and C-I bonds offers a platform for selective functionalization. The C-I bond is generally more susceptible to oxidative addition in transition-metal catalysis, allowing for selective cross-coupling reactions at the 6-position while leaving the C-Cl bond intact for subsequent transformations. The exploration of its participation in reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings will be pivotal. Furthermore, the amino groups can be expected to direct electrophilic aromatic substitution, although the interplay with the deactivating effect of the halogens needs to be carefully elucidated.

Advanced Computational Modeling for Property Prediction and Mechanism Elucidation

The application of advanced computational methods, particularly Density Functional Theory (DFT), will be instrumental in accelerating research on 5-Chloro-6-iodopyridine-2,3-diamine. DFT calculations can provide deep insights into the molecule's electronic structure, including its molecular electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and charge distribution. ias.ac.inresearchgate.net This information is invaluable for predicting its reactivity, stability, and potential intermolecular interactions.

Computational modeling can be employed to:

Predict Reaction Outcomes: By simulating reaction pathways and transition states, the feasibility and selectivity of various synthetic transformations can be assessed before they are attempted in the lab, saving time and resources.

Elucidate Reaction Mechanisms: DFT can help to unravel the intricate mechanistic details of novel reactions, providing a rational basis for reaction optimization.

Predict Physicochemical Properties: Properties such as solubility, lipophilicity, and electronic absorption spectra of designed derivatives can be calculated, guiding the synthesis of molecules with desired characteristics for specific applications.

| Computational Method | Predicted Property/Insight | Potential Impact |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices | Rationalization of reactivity, prediction of reaction sites |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Design of photoactive materials |

| Molecular Dynamics (MD) Simulations | Conformational analysis, intermolecular interactions | Understanding of binding modes in biological systems |

Expanding Derivatization Scope for Functional Material Design

The unique arrangement of functional groups in 5-Chloro-6-iodopyridine-2,3-diamine makes it a versatile building block for the design of novel functional materials. Future research should focus on the strategic derivatization of this scaffold to create materials with tailored optical, electronic, and self-assembly properties.

For instance, the diamino functionality can be utilized to construct conjugated polymers or macrocycles through condensation reactions with suitable dialdehydes or diketones. The introduction of chromophoric or fluorophoric moieties via cross-coupling reactions at the halogenated positions could lead to the development of new dyes, sensors, or organic light-emitting diode (OLED) materials. The ability of the pyridine nitrogen and amino groups to coordinate with metal ions also opens up possibilities for the creation of novel metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.

Integrated Experimental and Theoretical Approaches in Chemical Biology

The intersection of synthetic chemistry, computational modeling, and biology offers a powerful paradigm for the discovery of new bioactive molecules. Halogenated pyridines are known to play a crucial role in medicinal chemistry, and the specific substitution pattern of 5-Chloro-6-iodopyridine-2,3-diamine warrants its investigation as a potential scaffold for drug discovery. nih.gov

An integrated approach would involve:

Library Synthesis: The development of efficient synthetic routes (as discussed in 8.1) would enable the creation of a diverse library of derivatives with systematic variations in their substituents.

Computational Screening: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, could be used to predict the biological activity of the synthesized compounds against various protein targets.

Experimental Validation: The most promising candidates from the computational screening would then be subjected to in vitro and in vivo biological assays to validate their activity and elucidate their mechanism of action.

This synergistic approach, combining the predictive power of computational chemistry with the empirical validation of experimental biology, holds the key to unlocking the full potential of 5-Chloro-6-iodopyridine-2,3-diamine and its derivatives in the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the structure and bonding of 5-Chloro-6-iodopyridine-2,3-diamine?

- Methodological Answer :

- Infrared (IR) and Raman Spectroscopy : Assign vibrational modes to confirm functional groups (e.g., NH₂ bending at ~1600–1650 cm⁻¹, C-Cl stretching at 550–800 cm⁻¹, and C-I stretching at ~500 cm⁻¹) .

- NMR Spectroscopy : Use -NMR to identify aromatic protons and amine protons (δ ~6.5–7.5 ppm for pyridine ring protons; δ ~4.5–5.5 ppm for NH₂ groups, depending on solvent). -NMR can resolve halogen-substituted carbons (C-Cl at ~110–120 ppm; C-I at ~95–105 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns, particularly loss of Cl or I substituents.

Q. How can synthetic routes for 5-Chloro-6-iodopyridine-2,3-diamine be optimized to improve yield and purity?

- Methodological Answer :

- Halogenation Strategies : Start with 2,3-diaminopyridine and perform sequential halogenation (Cl first via chlorinating agents like POCl₃; I via iodination with I₂/HNO₃ or KI/NaNO₂).

- Purification Techniques : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.4 in 1:1 EtOAc/Hexane).

- Yield Optimization : Adjust reaction temperature (40–60°C for iodination) and stoichiometry (1.2–1.5 eq of halogenating agents).

Advanced Research Questions

Q. How do steric and electronic effects of Cl and I substituents influence the reactivity of 5-Chloro-6-iodopyridine-2,3-diamine in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl and I groups deactivate the pyridine ring, reducing nucleophilicity. Use Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with strong bases (e.g., Cs₂CO₃) to enhance reactivity .

- Steric Effects : The bulky I substituent at position 6 may hinder coupling at position 4. Computational modeling (DFT) can predict regioselectivity.

- Experimental Validation : Compare reaction outcomes with analogous compounds (e.g., 5-Bromo-2,3-diaminopyridine from ) to isolate steric/electronic contributions.

Q. What analytical approaches resolve contradictions in reported solubility data for 5-Chloro-6-iodopyridine-2,3-diamine across solvents?

- Methodological Answer :

- Solubility Testing : Use gravimetric analysis (saturate solvent, filter, dry, and weigh residue). Test polar (DMSO, MeOH) vs. nonpolar (toluene, hexane) solvents.

- Data Interpretation : Address discrepancies by controlling variables (e.g., temperature, purity). For example, impurities like unreacted diaminopyridine (melting point ~120–125°C, ) may artificially inflate solubility in polar solvents.

- Statistical Analysis : Apply ANOVA to compare replicate measurements and identify outliers .

Q. How can tautomeric equilibria of the diamine groups in 5-Chloro-6-iodopyridine-2,3-diamine be experimentally validated?

- Methodological Answer :

- pH-Dependent Studies : Use UV-Vis spectroscopy to monitor absorbance shifts (λmax ~270–290 nm) across pH 2–12.

- X-ray Crystallography : Resolve tautomeric forms in solid state (e.g., amine vs. imine configurations).

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra for tautomer stability .

Critical Considerations

- Reproducibility : Document reagent purity (e.g., ≥98%, per ) and storage conditions (e.g., desiccated, 4°C).

- Safety : Handle iodinated compounds in fume hoods due to potential volatility ( ).

- Data Integrity : Use validated reference standards (e.g., 4-Amino-3,6-dichloropyridine-2-carboxylic acid from ) for calibration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.